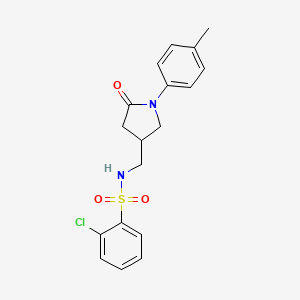

2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at the 2-position of the benzene ring and a pyrrolidinone moiety linked via a methyl group to the sulfonamide nitrogen. Benzenesulfonamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties .

Properties

IUPAC Name |

2-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-13-6-8-15(9-7-13)21-12-14(10-18(21)22)11-20-25(23,24)17-5-3-2-4-16(17)19/h2-9,14,20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGFWDZIRXVBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

Introduction of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is , with a molecular weight of 378.9 g/mol. The compound's structure allows for diverse interactions with biological targets, which is essential for its potential therapeutic applications.

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which are involved in the inflammatory process .

- Analgesic : Its analgesic properties may be beneficial in pain management therapies.

- Antioxidant : The compound's structure suggests it could act as an antioxidant, helping to mitigate oxidative stress.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps to ensure high yield and purity, often utilizing catalysts to enhance reaction efficiency. The synthetic route includes the reaction of 4-chlorobenzenesulfonamide with 5-oxo-1-(p-tolyl)pyrrolidine, which has been studied for its biological properties .

Therapeutic Potential

The therapeutic potential of this compound can be categorized into several areas:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and pain pathways, making it a candidate for developing new anti-inflammatory drugs .

- Cancer Research : Preliminary studies suggest that similar compounds have anticancer properties, possibly through mechanisms involving cell cycle arrest or apoptosis induction.

- Antiviral Activity : There is emerging interest in the antiviral properties of sulfonamide derivatives, including activity against hepatitis C virus (HCV).

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action of compounds related to this compound:

Study 1: COX Inhibition

A study demonstrated that derivatives of this compound exhibited selective inhibition of COX-II, suggesting potential use in treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional NSAIDs .

Study 2: Antioxidant Properties

Research indicated that the antioxidant activity of similar sulfonamide compounds could protect against cellular damage caused by oxidative stress, highlighting their potential in neurodegenerative disease models .

Study 3: Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, supporting further exploration into their use as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is not fully understood. like other sulfonamides, it is believed to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Chlorsulfuron [2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide]

- Substituents: Shares the 2-chlorobenzenesulfonamide backbone but incorporates a triazine-amino-carbonyl group instead of the pyrrolidinone-methyl-p-tolyl moiety.

- Applications: A well-known sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants .

- Key Difference: The triazine ring in Chlorsulfuron enhances herbicidal activity, whereas the pyrrolidinone and p-tolyl groups in the target compound may favor interactions with mammalian enzymes or receptors .

N-(5-Methyl-3-Isoxazolyl)-4-(2-Oxo-1-Pyrrolidinyl)Benzenesulfonamide (CAS 448190-18-9)

- Substituents : Contains an isoxazole ring at the sulfonamide nitrogen and a 2-oxo-pyrrolidinyl group at the benzene ring’s 4-position.

- Structural Contrast: Unlike the target compound, this derivative lacks the p-tolyl group and positions the pyrrolidinone ring on the benzene ring rather than the sulfonamide side chain.

Benzenesulfonamide Derivatives from

- Examples include 4-cyano-N-(4-(((6S)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)benzenesulfonamide.

- Key Features: These compounds often incorporate heterocyclic or bulky substituents (e.g., dihydropyranone, tert-butyl groups) that enhance steric effects and binding specificity.

Functional and Pharmacological Implications

*Estimated based on molecular formula C₁₉H₂₀ClN₂O₃S.

- Solubility and Bioavailability: The pyrrolidinone ring may improve water solubility relative to purely aromatic systems (e.g., Chlorsulfuron), while the p-tolyl group could increase lipophilicity .

Biological Activity

2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with a chloro group, a pyrrolidine moiety, and a sulfonamide functional group, which may influence its interaction with various molecular targets.

Chemical Structure and Properties

The compound can be represented as follows:

Key Physical Properties:

- Molecular Weight: 320.81 g/mol

- Solubility: Soluble in organic solvents like DMSO and DMF, but poorly soluble in water.

Chemical Properties:

- The presence of the chloro group enhances the compound's reactivity.

- The sulfonamide group is known for its role in biological activity, particularly in enzyme inhibition.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.4 |

| CaCo-2 | 22.1 |

| A549 | 18.7 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

2. Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers, indicating potential use as an analgesic agent. The mechanism appears to involve inhibition of cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammatory response.

3. Antioxidant Activity

Antioxidant assays using the DPPH radical scavenging method revealed that related compounds possess significant antioxidant capabilities. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The exact mechanism of action for this compound involves:

- Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with various receptors could lead to altered signaling pathways, contributing to its therapeutic effects.

Case Studies

A study conducted on the anti-cancer efficacy of pyrrolidine derivatives found that modifications at the pyrrolidine ring significantly influenced biological activity. Notably, compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cells compared to their electron-donating counterparts.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1 : Formation of the pyrrolidinone core via cyclization of p-toluidine derivatives with γ-keto acids or esters .

- Step 2 : Functionalization of the pyrrolidin-3-ylmethyl group using reductive amination or nucleophilic substitution .

- Step 3 : Sulfonylation with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Optimization : Key parameters include temperature control (0–5°C during sulfonylation), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1.2:1 sulfonyl chloride:amine to minimize side products) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to sulfonamide’s known affinity .

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modifications :

- Replace the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .

- Vary the pyrrolidinone’s oxo position to alter conformational flexibility .

- Assay Design : Parallel synthesis of analogs followed by high-throughput screening against off-target receptors (e.g., GPCRs, kinases) .

Q. What computational methods are effective for predicting binding modes and pharmacokinetics?

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA-II (PDB ID: 3KS3) .

- MD Simulations : GROMACS for assessing stability of sulfonamide-protein complexes over 100-ns trajectories .

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (target <3), CYP450 inhibition, and BBB permeability .

Q. How should researchers address contradictory data in biological assays?

- Case Example : Discrepancies in IC₅₀ values between enzyme and cell-based assays may arise from off-target effects or permeability issues.

- Resolution :

- Validate enzyme inhibition via orthogonal methods (e.g., isothermal titration calorimetry) .

- Quantify intracellular compound levels using LC-MS to rule out uptake limitations .

Q. What experimental design strategies optimize reaction yields and reproducibility?

Q. How can metabolic stability be assessed, and what structural tweaks mitigate rapid clearance?

- In vitro assays :

- Liver microsome incubation (human/rat) with LC-MS quantification of parent compound .

- CYP450 phenotyping using isoform-specific inhibitors .

- Modifications : Introduce fluorine atoms at metabolically labile positions (e.g., ortho to sulfonamide) to block hydroxylation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.